Dimethyl 1,4-cubanedicarboxylate
Overview
Description
Dimethyl 1,4-cubanedicarboxylate is a chemical compound with the molecular formula C12H12O4 . It is of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry . It is used as a reagent in chemical synthesis .
Synthesis Analysis
The synthesis of Dimethyl 1,4-cubanedicarboxylate has been reported in several studies. A [2+2] photocycloaddition step is used to access Dimethyl 1,4-cubanedicarboxylate on a decagram scale in 33–40% yield over 8 steps . This process is demonstrated on 3.4 g·h –1 input with 30 minutes residence time, enabling to reduce the process time and to avoid the use of batch photoreactors .Molecular Structure Analysis
The molecular structure of Dimethyl 1,4-cubanedicarboxylate has been studied in several papers . The highly strained cubane system is of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Dimethyl 1,4-cubanedicarboxylate have been reported in several studies . A [2+2] photocycloaddition step is a key part of the synthesis process .Physical And Chemical Properties Analysis
Dimethyl 1,4-cubanedicarboxylate has a density of 1.7±0.1 g/cm3, a boiling point of 270.0±20.0 °C at 760 mmHg, and a flash point of 131.3±20.2 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .Scientific Research Applications
Synthesis and Scale-up
- Decagram Synthesis : Dimethyl 1,4-cubanedicarboxylate is synthesized on a decagram scale using a [2+2] photocycloaddition process in flow photoreactors. This method simplifies scaling up, reducing process time and the need for batch photoreactors (Collin et al., 2020).
- Pilot-Scale Production : A scalable process for preparing high-purity dimethyl 1,4-cubanedicarboxylate has been developed, enabling multigram production through an 8-step process with minimal purification of intermediates (Falkiner et al., 2013).
Thermochemical and Structural Studies
- Calorimetric and Crystallographic Investigation : Studies have provided structural and thermochemical information on dimethyl 1,4-cubanedicarboxylate and related compounds, offering insights into their rearrangement and physical properties (Roux et al., 2005).
- NMR Study on Interaction with Elemental Fluorine : Research has explored how dimethyl 1,4-cubanedicarboxylate interacts with elemental fluorine, revealing the production of fluorinated cubane derivatives under varying conditions (Eremenko et al., 2001).
Applications in Material Chemistry
- Dicubyl Disulfide Preparation : From dimethyl 1,4-cubanedicarboxylate, dicubyl disulfide has been synthesized, providing structural insights through X-ray crystallography and theoretical calculations (Priefer et al., 2002).
- Thermal Transformations in Condensed State : The thermal degradation of dimethyl 1,4-cubanedicarboxylate and related compounds has been studied, shedding light on the kinetic parameters and product composition (Prokudin et al., 2005).
Medicinal Chemistry and Functionalized Molecules
- Novel Cubane-Containing Molecules : New cubane-containing molecules derived from dimethyl 1,4-cubanedicarboxylate have been developed, showcasing a range of synthetic methods for incorporation into medicinal chemistry programs (Wlochal et al., 2014).
- Catalytic Activity in Cyclization of Alkynoic Acids : Cubane-type Mo3NiS4 clusters, synthesized from dimethyl 1,4-cubanedicarboxylate, demonstrated high catalytic activity for intramolecular cyclization of alkynoic acids to enol lactones (Takei et al., 2003).
Enhanced Synthesis Techniques
- Benzophenone as Photosensitizer : Benzophenone has been used as an effective photosensitizer for the synthesis of dimethyl cubane-1,4-dicarboxylate, enabling the use of lower energy light (Prentice et al., 2023).
- Ortho-Functionalized Derivatives through Photochemical Chlorocarbonylation : A radical-mediated chlorocarbonylation process has been developed for creating 2-substituted 1,4-cubanedicarboxylic ester derivatives, enabling the synthesis of 1,2,4-trisubstituted cubanes (Collin et al., 2021).
Future Directions
The highly strained cubane system, which includes Dimethyl 1,4-cubanedicarboxylate, is of great interest as a scaffold and rigid linker in both pharmaceutical and materials chemistry . The use of convenient home-made flow photoreactors for the scale-up of a [2+2] photocycloaddition step represents a promising direction for future research .
properties
IUPAC Name |
dimethyl cubane-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-15-9(13)11-3-6-4(11)8-5(11)7(3)12(6,8)10(14)16-2/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBMFCGRQJNAOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183630 | |
Record name | Cubane-1,4-dicarboylic acid dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1,4-cubanedicarboxylate | |
CAS RN |
29412-62-2 | |
Record name | Cubane-1,4-dicarboylic acid dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029412622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 29412-62-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cubane-1,4-dicarboylic acid dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R,3S,4S,5S,6R,8S)-cubane-1,4-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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